Cas no 2639407-20-6 (Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate)
![Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate structure](https://ja.kuujia.com/scimg/cas/2639407-20-6x500.png)
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate
- 2639407-20-6
- EN300-28230103
- Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate
-
- インチ: 1S/C16H30N2O3/c1-4-21-15(19)10-13(9-12(2)3)11-18-16(20)14-7-5-6-8-17-14/h12-14,17H,4-11H2,1-3H3,(H,18,20)
- InChIKey: XEDQRQHWAIMKEG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCCN1)NCC(CC(=O)OCC)CC(C)C
計算された属性
- せいみつぶんしりょう: 298.22564282g/mol
- どういたいしつりょう: 298.22564282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28230103-5.0g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28230103-2.5g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28230103-10.0g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28230103-1g |
2639407-20-6 | 1g |
$1214.0 | 2023-09-09 | |||
Enamine | EN300-28230103-10g |
2639407-20-6 | 10g |
$5221.0 | 2023-09-09 | |||
Enamine | EN300-28230103-0.05g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28230103-1.0g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28230103-0.1g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28230103-0.25g |
ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate |
2639407-20-6 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28230103-5g |
2639407-20-6 | 5g |
$3520.0 | 2023-09-09 |
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoateに関する追加情報
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate (CAS No. 2639407-20-6): A Comprehensive Overview
Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate, identified by its Chemical Abstracts Service (CAS) number 2639407-20-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its complex structure, has garnered attention due to its potential applications in drug development and molecular research. The detailed examination of its chemical properties, synthesis methods, and emerging applications in scientific research provides a comprehensive understanding of its value and relevance.
The molecular structure of Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate consists of a hexanoate ester moiety linked to a formamido group, which is further connected to a piperidin-2-yl substituent. This intricate arrangement contributes to the compound's unique physicochemical properties, making it a versatile candidate for various biochemical interactions. The presence of the piperidinyl group, in particular, suggests potential binding affinities with biological targets, which is a crucial factor in pharmaceutical design.
In recent years, the development of novel therapeutic agents has been heavily influenced by the discovery of small molecules that can modulate biological pathways effectively. Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate has been explored in several preclinical studies for its potential role in inhibiting key enzymes and receptors involved in diseases such as cancer and inflammatory disorders. Its ability to interact with biological systems at a molecular level makes it an attractive candidate for further investigation.
The synthesis of Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex core structure efficiently. These synthetic methodologies not only highlight the compound's synthetic challenge but also showcase the advancements in organic chemistry that facilitate such complex molecule constructions.
One of the most compelling aspects of Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate is its potential as a scaffold for drug discovery. The combination of structural features such as the formamido group and piperidinyl moiety provides multiple sites for functionalization, allowing chemists to design derivatives with enhanced pharmacological properties. This flexibility has led to several innovative approaches in medicinal chemistry, where modifications on this scaffold have yielded compounds with improved bioavailability and target specificity.
Recent studies have also explored the pharmacokinetic profile of Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for understanding how the compound behaves within the body and for optimizing its formulation for therapeutic use. The findings suggest that this compound exhibits favorable pharmacokinetic characteristics, making it a promising candidate for further clinical development.
The role of computational chemistry in studying Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate cannot be overstated. Molecular modeling techniques have been employed to predict the compound's interactions with biological targets at an atomic level. These computational studies not only accelerate the drug discovery process but also provide valuable insights into the mechanisms of action of potential therapeutic agents. By integrating experimental data with computational predictions, researchers can design more effective and targeted drug candidates.
As research in pharmaceutical chemistry continues to evolve, Ethyl 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoate remains at the forefront of innovation. Its unique structural features and potential applications make it a valuable asset in the quest for new treatments for various diseases. The ongoing exploration of this compound underscores the importance of interdisciplinary approaches in advancing our understanding of molecular interactions and their implications for human health.
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